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Compound of Interest

Compound Name: Cobalt bromide, hexahydrate

Cat. No.: B1515819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of cobalt(II)

bromide hexahydrate (CoBr₂·6H₂O), a compound of interest in various chemical and

pharmaceutical research areas. The document details the crystallographic data, experimental

protocols for structure determination, and a logical workflow of the analytical process.

Introduction
Cobalt(II) bromide hexahydrate is a crystalline solid that plays a role as a precursor in the

synthesis of various cobalt-containing compounds and materials. A thorough understanding of

its three-dimensional atomic arrangement is fundamental for predicting its chemical behavior,

reactivity, and potential applications. Single-crystal X-ray diffraction is the definitive technique

for elucidating such detailed structural information. This guide presents the key findings from

the structural analysis of CoBr₂·6H₂O and outlines the methodologies to achieve these results.

Crystallographic Data
The crystal structure of CoBr₂·6H₂O has been determined by single-crystal X-ray diffraction.

The compound crystallizes in the monoclinic system with the space group C2/m. The

crystallographic data and key bond lengths are summarized in the tables below.
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Table 1: Crystal Data and Structure Refinement for
CoBr₂·6H₂O

Parameter Value

Chemical Formula CoBr₂·6H₂O

Formula Weight 326.83 g/mol

Crystal System Monoclinic

Space Group C2/m

Unit Cell Dimensions

a 11.0158(12) Å

b 7.1694(10) Å

c 6.9111(10) Å

α 90°

β 124.761(7)°

γ 90°

Volume 448.4(1) Å³

Z 2

Data Collection

Radiation Mo Kα (λ = 0.71069 Å)

Temperature 296 K

Refinement

R-factor 0.022

Calculated Density 2.420 g/cm³

Data sourced from a single-crystal X-ray diffraction study[1].
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Table 2: Selected Bond Distances for CoBr₂·6H₂O
Bond Distance (Å)

Corrected for Rigid-Body
Motion (Å)

Co—Br 2.6048(5) 2.6081

Co—O 2.081(2) 2.088

The cobalt ion is octahedrally coordinated by four water molecules and two bromide ions[1].

Experimental Protocols
The determination of the crystal structure of CoBr₂·6H₂O involves several key experimental

stages, from synthesis and crystallization to X-ray diffraction data collection and structure

refinement. The following protocols are based on established methods for hydrated metal

halides[2].

Synthesis and Single Crystal Growth
High-quality single crystals of CoBr₂·6H₂O are essential for accurate X-ray diffraction analysis.

Synthesis: Cobalt(II) bromide can be prepared by the reaction of cobalt(II) hydroxide with

hydrobromic acid[3]: Co(OH)₂(s) + 2HBr(aq) → CoBr₂(aq) + 2H₂O(l)

Crystallization: Single crystals of CoBr₂·6H₂O can be grown from an aqueous solution by slow

evaporation.

Preparation of a Saturated Solution: Prepare a saturated aqueous solution of cobalt(II)

bromide at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

Filtration: Filter the warm solution to remove any insoluble impurities.

Slow Evaporation: Transfer the filtered solution to a clean crystallizing dish. Cover the dish

with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the

solvent at a constant temperature (e.g., room temperature).

Crystal Harvesting: After a period of several days to weeks, well-formed, red-purple crystals

of CoBr₂·6H₂O should appear. Carefully select a suitable single crystal (typically 0.1-0.3 mm
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in its largest dimension) for X-ray analysis.

Single-Crystal X-ray Diffraction Data Collection
The following is a general procedure for data collection on a typical four-circle diffractometer.

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable

cryo-protectant (e.g., Paratone-N oil) to prevent water loss during data collection.

Data Collection Parameters:

X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å) is commonly

used.

Temperature: Data is typically collected at a controlled temperature, for instance, 296 K[1].

Data Collection Strategy: For a monoclinic crystal system, a series of ω and φ scans are

performed to cover a hemisphere of the reciprocal space, ensuring data completeness

and redundancy.

Exposure Time: The exposure time per frame is dependent on the crystal size, quality, and

X-ray source intensity.

Data Processing: The raw diffraction images are processed to integrate the reflection

intensities and apply corrections for Lorentz and polarization effects. An absorption

correction may also be necessary depending on the crystal size and shape.

Structure Solution and Refinement
The crystal structure is solved from the processed diffraction data.

Structure Solution: The positions of the heavy atoms (Co and Br) are typically determined

using direct methods or Patterson methods. The remaining non-hydrogen atoms (O) are

located from the difference Fourier maps.

Structure Refinement: The atomic coordinates, and anisotropic displacement parameters for

all non-hydrogen atoms are refined using a full-matrix least-squares method. Hydrogen

atoms can often be located in the difference Fourier map and refined with appropriate
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restraints. The refinement process minimizes the difference between the observed and

calculated structure factors. Software such as SHELXL is commonly used for this purpose.

Visualization of Experimental Workflow
The logical flow of the crystal structure determination process is illustrated in the following

diagrams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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